molecular formula C25H25ClN6O3 B10881761 7-benzyl-8-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10881761
M. Wt: 493.0 g/mol
InChI Key: DJCSETICFBZDOV-UHFFFAOYSA-N
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Description

7-Benzyl-8-[4-(4-chlorobenzoyl)piperazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl, chlorobenzoyl, and piperazino groups. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-[4-(4-chlorobenzoyl)piperazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of Benzyl and Dimethyl Groups: Benzyl and dimethyl groups are introduced via alkylation reactions using benzyl halides and methylating agents.

    Attachment of Piperazino Group: The piperazino group is introduced through nucleophilic substitution reactions involving piperazine and suitable leaving groups.

    Addition of Chlorobenzoyl Group: The final step involves the acylation of the piperazino group with 4-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperazino groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine core and the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Products include oxidized derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives:

Biology

    Enzyme Inhibition Studies: It is used in studies to understand its inhibitory effects on various enzymes, particularly those involved in nucleotide metabolism.

Medicine

    Pharmacological Research: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Industry

    Chemical Intermediates: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-benzyl-8-[4-(4-chlorobenzoyl)piperazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-8-[4-(4-fluorobenzoyl)piperazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-8-[4-(4-bromobenzoyl)piperazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-8-[4-(4-methoxybenzoyl)piperazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-benzyl-8-[4-(4-chlorobenzoyl)piperazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzoyl group enhances its potential interactions with biological targets, making it a valuable compound for pharmacological research.

Properties

Molecular Formula

C25H25ClN6O3

Molecular Weight

493.0 g/mol

IUPAC Name

7-benzyl-8-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H25ClN6O3/c1-28-21-20(23(34)29(2)25(28)35)32(16-17-6-4-3-5-7-17)24(27-21)31-14-12-30(13-15-31)22(33)18-8-10-19(26)11-9-18/h3-11H,12-16H2,1-2H3

InChI Key

DJCSETICFBZDOV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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